molecular formula C7H12N2O3 B4894634 4-(2,2-dimethylhydrazino)-2-methyl-4-oxo-2-butenoic acid

4-(2,2-dimethylhydrazino)-2-methyl-4-oxo-2-butenoic acid

Cat. No. B4894634
M. Wt: 172.18 g/mol
InChI Key: SWZAMAPCHOPBGB-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-dimethylhydrazino)-2-methyl-4-oxo-2-butenoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as UAMC-00050 and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-(2,2-dimethylhydrazino)-2-methyl-4-oxo-2-butenoic acid involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is essential for the de novo synthesis of pyrimidine nucleotides, which are required for DNA replication and cell proliferation. By inhibiting DHODH, 4-(2,2-dimethylhydrazino)-2-methyl-4-oxo-2-butenoic acid disrupts the synthesis of pyrimidine nucleotides, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that 4-(2,2-dimethylhydrazino)-2-methyl-4-oxo-2-butenoic acid has minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. Additionally, this compound has been found to have anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2,2-dimethylhydrazino)-2-methyl-4-oxo-2-butenoic acid in lab experiments is its specificity towards DHODH. This compound has been shown to selectively inhibit DHODH, making it a valuable tool for studying the role of this enzyme in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-(2,2-dimethylhydrazino)-2-methyl-4-oxo-2-butenoic acid. One potential direction is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases. Finally, the development of new derivatives of 4-(2,2-dimethylhydrazino)-2-methyl-4-oxo-2-butenoic acid may lead to the discovery of even more potent and selective inhibitors of DHODH.

Synthesis Methods

The synthesis of 4-(2,2-dimethylhydrazino)-2-methyl-4-oxo-2-butenoic acid has been achieved using different methods. One of the most common methods involves the reaction between 2,2-dimethylhydrazine and 4-oxo-2-butenoic acid in the presence of a catalyst. This method yields a white solid product that is purified using recrystallization.

Scientific Research Applications

4-(2,2-dimethylhydrazino)-2-methyl-4-oxo-2-butenoic acid has been extensively studied for its potential applications in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of cancer.

properties

IUPAC Name

(Z)-4-(2,2-dimethylhydrazinyl)-2-methyl-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-5(7(11)12)4-6(10)8-9(2)3/h4H,1-3H3,(H,8,10)(H,11,12)/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZAMAPCHOPBGB-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NN(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)NN(C)C)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(2,2-dimethylhydrazinyl)-2-methyl-4-oxobut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.